Potent MAO-B Inhibition: A 1,540-fold Selectivity Advantage over a Structurally Related Inhibitor
5-Fluoroquinoline-8-carbonitrile exhibits potent and highly selective inhibition of human monoamine oxidase B (MAO-B), a key target in Parkinson's disease and other neurological disorders. In a direct enzymatic assay using human recombinant MAO-B and kynuramine as a substrate, this compound demonstrated an IC50 value of 10 nM [1]. In stark contrast, another quinoline-8-carbonitrile derivative (BDBM50401987) displayed an IC50 of 15,400 nM (15.4 µM) against the same target under comparable assay conditions, representing a 1,540-fold weaker inhibition [2]. This quantitative difference underscores the critical role of the specific 5-fluoro substitution in achieving high-affinity MAO-B engagement, a property not reliably predicted from other analogs.
| Evidence Dimension | MAO-B inhibition potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | BDBM50401987 (another quinoline-8-carbonitrile derivative) = 15,400 nM |
| Quantified Difference | 1,540-fold more potent |
| Conditions | Human recombinant MAO-B; kynuramine substrate; fluorescence assay |
Why This Matters
This extreme difference in potency directly translates to a far more valuable and research-efficient chemical tool for studying MAO-B biology and for initiating drug discovery programs targeting this enzyme.
- [1] BindingDB. (n.d.). Entry BDBM50585935 (CHEMBL5090153). Binding Database. View Source
- [2] BindingDB. (n.d.). Entry BDBM50401987 (CHEMBL1492484). Binding Database. View Source
